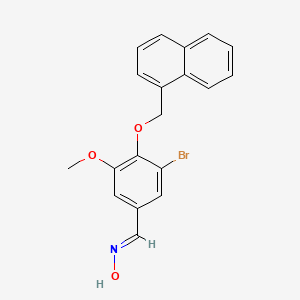
2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide derivatives, including compounds like "2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide," are significant in pharmaceutical and material sciences due to their versatile chemical properties and potential biological activities. These compounds are often synthesized for targeted drug design, material development, and the study of their reaction mechanisms and structural characteristics.
Synthesis Analysis
The synthesis of similar compounds, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves steps like alkylation and nitration under optimized conditions to achieve high yields. Another example, the synthesis of N-Methyl-2-(4-phenoxyphenoxy)acetamide, uses N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate, showing the diversity in synthetic strategies for these molecules (Zhang Da-yang, 2004); (He Xiang-qi, 2007).
Molecular Structure Analysis
Studies on compounds like 2-(2-Formylphenoxy)acetamide have used X-ray diffraction analysis to confirm crystal structures, providing detailed insights into molecular geometries and atomic configurations. Such analyses are crucial for understanding the molecular basis of the compound's reactivity and physical properties (S. Geetha, R. Sribalan, S. Lakshmi, 2023).
Chemical Reactions and Properties
Chemical properties of acetamide derivatives are influenced by the functional groups attached to the acetamide backbone. For example, the presence of bromo, tert-butyl, and nitro groups on phenoxy nucleus can significantly impact a compound's cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Applications De Recherche Scientifique
Synthesis and Pharmacological Assessment
Chemoselective Acetylation for Antimalarial Drugs : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, indicates a method for synthesizing intermediates potentially related to antimalarial drug synthesis. This process optimization provides a foundation for synthesizing related compounds like "2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide" for various applications (Magadum & Yadav, 2018).
Anticancer and Anti-inflammatory Potential : A study on the synthesis of novel acetamide derivatives, including compounds with phenoxy and bromophenoxy groups, showed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This highlights the potential application of structurally similar compounds in medicinal chemistry for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Applications
- Newer Schiff Bases and Thiazolidinone Derivatives : The synthesis of derivatives from compounds with bromophenoxy groups and their evaluation for antibacterial and antifungal activities showcase the antimicrobial application potential of such compounds. This research area could be relevant for developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Antioxidant Activities
- Bromophenols as Natural Antioxidants : The isolation of nitrogen-containing bromophenols from marine algae and their potent scavenging activity against DPPH radicals suggest the antioxidant potential of bromophenols. This research underscores the exploration of bromophenoxy compounds for food and pharmaceutical applications as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-5-1-2-6-12(11)18-9-13(16)15-8-10-4-3-7-17-10/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEXCWKBYATLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(furan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)
![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)
![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)
![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)

![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)
![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)